molecular formula C19H25N3O4S2 B6580726 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(propan-2-yl)thiophene-2-carboxamide CAS No. 1207035-20-8

3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(propan-2-yl)thiophene-2-carboxamide

Cat. No. B6580726
CAS RN: 1207035-20-8
M. Wt: 423.6 g/mol
InChI Key: YEDRWPPHNXYWLB-UHFFFAOYSA-N
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Description

3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(propan-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H25N3O4S2 and its molecular weight is 423.6 g/mol. The purity is usually 95%.
The exact mass of the compound 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(propan-2-yl)thiophene-2-carboxamide is 423.12864863 g/mol and the complexity rating of the compound is 622. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(propan-2-yl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(propan-2-yl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of this compound are the α1D and α1A adrenoceptors . These receptors are part of the G protein-coupled receptor family and play a crucial role in the regulation of various physiological processes, including smooth muscle contraction and neurotransmitter release .

Mode of Action

This compound acts as an antagonist at the α1D and α1A adrenoceptors . It binds to these receptors and blocks their activation by endogenous catecholamines such as norepinephrine. This prevents the downstream signaling cascades that would normally be triggered by receptor activation .

Biochemical Pathways

Upon binding to the α1D and α1A adrenoceptors, this compound inhibits the activation of intracellular signaling pathways, including the phospholipase C pathway . This leads to a decrease in intracellular calcium levels, which in turn reduces smooth muscle contraction and neurotransmitter release .

Pharmacokinetics

Similar compounds are typically metabolized in the liver and excreted in the urine . The compound’s bioavailability would be influenced by factors such as its absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The antagonistic action of this compound at the α1D and α1A adrenoceptors leads to a decrease in smooth muscle contraction and neurotransmitter release . This can have various effects depending on the specific tissues in which these receptors are expressed. For example, in the prostate, this could lead to a reduction in symptoms of benign prostatic hyperplasia .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH and temperature of the body, the presence of other drugs or substances that could interact with the compound, and individual genetic factors that could affect the compound’s metabolism .

properties

IUPAC Name

3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-N-propan-2-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S2/c1-14(2)20-19(23)18-17(8-13-27-18)28(24,25)22-11-9-21(10-12-22)15-4-6-16(26-3)7-5-15/h4-8,13-14H,9-12H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDRWPPHNXYWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(propan-2-yl)thiophene-2-carboxamide

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